Cas no 13143-47-0 (1-(4-aminophenyl)-1,2-dihydropyridin-2-one)
1-(4-aminophenyl)-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Aminophenyl)-1H-pyridin-2-one
- 1-(4-aminophenyl)-2(1H)-Pyridinone
- 2(1H)-Pyridinone,1-(4-aminophenyl)-
- 1-(4-aminophenyl)pyridin-2-one
- 1-(4-Aminophenyl)
- 1-(4-AMINOPHENYL)PYRIDIN-2(1H)-ONE
- 1-(4-AMINO-PHENYL)-1H-PYRIDIN-2-ONE
- 1-(4-aMino-phenyl)-1h-pyridine-2-one
- Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 2(1H)-Pyridinone, 1-(4-aminophenyl)-
- 1-(4-aminophenyl)-1,2-dihydropyridin-2-one
- LXFHLDJQBIZFOP-UHFFFAOYSA-N
- FCH830773
- SCHEMBL76912
- SY115615
- F1909-1611
- DS-13594
- O10283
- AM20050760
- Z1198169561
- FT-0602115
- AC-8460
- DTXSID90468175
- SB52779
- AKOS006242624
- MFCD06659526
- EN300-268154
- CS-W006039
- A888486
- 13143-47-0
- DB-062818
-
- MDL: MFCD06659526
- Inchi: 1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2
- InChI Key: LXFHLDJQBIZFOP-UHFFFAOYSA-N
- SMILES: O=C1C=CC=CN1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 186.07900
- Monoisotopic Mass: 186.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: 1.3
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.266
- Melting Point: No data available
- Boiling Point: 422.666 °C at 760 mmHg
- Flash Point: 422.666 °C at 760 mmHg
- PSA: 48.02000
- LogP: 2.00090
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
1-(4-aminophenyl)-1,2-dihydropyridin-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-aminophenyl)-1,2-dihydropyridin-2-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-aminophenyl)-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A615995-100mg |
1-(4-Aminophenyl)-1H-pyridin-2-one |
13143-47-0 | 100mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A615995-250mg |
1-(4-Aminophenyl)-1H-pyridin-2-one |
13143-47-0 | 250mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A615995-500mg |
1-(4-Aminophenyl)-1H-pyridin-2-one |
13143-47-0 | 500mg |
$ 270.00 | 2023-04-19 | ||
| TRC | A615995-1g |
1-(4-Aminophenyl)-1H-pyridin-2-one |
13143-47-0 | 1g |
$ 374.00 | 2023-04-19 | ||
| abcr | AB437368-250 mg |
1-(4-Aminophenyl)-1H-pyridin-2-one; . |
13143-47-0 | 250mg |
€140.00 | 2023-06-16 | ||
| abcr | AB437368-1 g |
1-(4-Aminophenyl)-1H-pyridin-2-one; . |
13143-47-0 | 1g |
€265.20 | 2023-06-16 | ||
| abcr | AB437368-5 g |
1-(4-Aminophenyl)-1H-pyridin-2-one; . |
13143-47-0 | 5g |
€761.30 | 2023-06-16 | ||
| Chemenu | CM172732-250mg |
1-(4-aminophenyl)pyridin-2(1H)-one |
13143-47-0 | 95% | 250mg |
$53 | 2024-08-02 | |
| Chemenu | CM172732-1g |
1-(4-aminophenyl)pyridin-2(1H)-one |
13143-47-0 | 95% | 1g |
$137 | 2024-08-02 | |
| Chemenu | CM172732-5g |
1-(4-aminophenyl)pyridin-2(1H)-one |
13143-47-0 | 95% | 5g |
$653 | 2024-08-02 |
1-(4-aminophenyl)-1,2-dihydropyridin-2-one Suppliers
1-(4-aminophenyl)-1,2-dihydropyridin-2-one Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-(4-aminophenyl)-1,2-dihydropyridin-2-one
Introduction to 1-(4-aminophenyl)-1,2-dihydropyridin-2-one (CAS No. 13143-47-0)
1-(4-aminophenyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the chemical abstracts service number CAS No. 13143-47-0, belongs to the dihydropyridine class of molecules, which are well-known for their role in various pharmacological applications. The presence of both an amine group and a hydroxyl functionality in its structure makes it a versatile scaffold for further chemical modifications and biological evaluations.
The molecular structure of 1-(4-aminophenyl)-1,2-dihydropyridin-2-one consists of a six-membered aromatic ring connected to a dihydropyridine core. This arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited for designing drugs with specific target interactions. The 4-aminophenyl substituent at the 1-position introduces a basic nitrogen atom that can participate in hydrogen bonding or coordinate with metal ions, while the dihydropyridin-2-one moiety provides a rigid framework conducive to molecular recognition processes.
In recent years, there has been growing interest in exploring the pharmacological potential of dihydropyridine derivatives due to their ability to modulate various biological pathways. Studies have indicated that compounds within this class may exhibit properties relevant to cardiovascular function, neuroprotection, and anti-inflammatory responses. The amine group in 1-(4-aminophenyl)-1,2-dihydropyridin-2-one serves as a potential site for further derivatization, allowing chemists to tailor the molecule for specific therapeutic applications.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, dihydropyridines are well-documented calcium channel blockers, which are widely used in the treatment of hypertension and angina pectoris. The presence of an amine group in 1-(4-aminophenyl)-1,2-dihydropyridin-2-one suggests that it might interact with biological targets in a manner akin to these established drugs, but with potentially novel effects due to its unique substitution pattern.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such molecules with high accuracy. Molecular docking studies have been performed on 1-(4-aminophenyl)-1,2-dihydropyridin-2-one using various protein targets, including enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. These studies have revealed promising interactions that warrant further experimental validation.
The synthesis of 1-(4-aminophenyl)-1,2-dihydropyridin-2-one can be achieved through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. A common approach involves the condensation of an appropriate aldehyde with an amine derivative under acidic conditions, followed by cyclization to form the dihydropyridine core. Alternative methods may employ transition metal-catalyzed reactions or microwave-assisted synthesis techniques to enhance reaction efficiency.
In conclusion, 1-(4-aminophenyl)-1,2-dihydropyridin-2-one (CAS No. 13143-47-0) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and resemblance to known bioactive molecules make it an attractive candidate for further exploration. As our understanding of drug design principles continues to evolve, compounds like this one will play a crucial role in developing novel therapeutic strategies.
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